3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid
Description
3-Acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid is a heterocyclic organic compound with a pyrrole ring structure This compound is characterized by the presence of acetyl and methyl groups at the 3rd and 4th positions, respectively, and carboxylic acid groups at the 2nd and 5th positions
Properties
IUPAC Name |
3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-3-5(4(2)11)7(9(14)15)10-6(3)8(12)13/h10H,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFZQRBDTASXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid typically involves the reaction of 1H-pyrrole with acetylating agents and subsequent carboxylation. One common method involves the use of iron-containing catalysts to facilitate the reaction between 1H-pyrrole, 2-acetyl-1H-pyrrole, and carbon tetrachloride in the presence of aliphatic alcohols . The reaction conditions often include moderate temperatures and controlled pH to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-hydroxy-4-methyl-1H-pyrrole-2,5-dicarboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
3-Acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid involves its interaction with various molecular targets. The acetyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The pyrrole ring structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their function.
Comparison with Similar Compounds
1H-Pyrrole-2,5-dicarboxylic acid: Lacks the acetyl and methyl groups, making it less versatile in certain synthetic applications.
3-Acetyl-1H-pyrrole-2,5-dicarboxylic acid: Similar structure but without the methyl group at the 4th position.
4-Methyl-1H-pyrrole-2,5-dicarboxylic acid:
Uniqueness: 3-Acetyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid is unique due to the presence of both acetyl and methyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its dual carboxylic acid groups also provide additional sites for functionalization, increasing its utility in various chemical reactions.
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